Ethyl 3-(2,5-dichloro-phenoxy)propanoate
Description
Ethyl 3-(2,5-dichloro-phenoxy)propanoate is an organic ester characterized by a propanoate backbone substituted with a 2,5-dichlorophenoxy group. Its molecular formula is C₁₁H₁₂Cl₂O₃, with a molar mass of 263.12 g/mol.
Properties
IUPAC Name |
ethyl 3-(2,5-dichlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-15-11(14)5-6-16-10-7-8(12)3-4-9(10)13/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTMWARGOXLGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5-dichloro-phenoxy)propanoate typically involves the esterification of 3-(2,5-dichlorophenoxy)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dichloro-phenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenoxypropanoate derivatives.
Scientific Research Applications
Ethyl 3-(2,5-dichloro-phenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,5-dichloro-phenoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, its herbicidal activity is attributed to its ability to disrupt the growth and development of plants by interfering with key biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dichlorophenoxypropanoates
The positional arrangement of chlorine atoms on the phenoxy ring significantly influences physicochemical properties and bioactivity. Below is a comparative analysis of three dichlorophenoxypropanoate isomers:
Key Observations :
- Applications: Chlorinated phenoxypropanoates are frequently used in herbicides (e.g., haloxyfop ethoxyethyl ester in ), suggesting similar agrochemical roles for these isomers .
Functional Group Variations in Propanoate Esters
Propanoate esters with different substituents demonstrate diverse applications:
Table 2: Comparison by Substituent Type
Key Findings :
- Bioactivity: Chlorinated phenoxy derivatives (e.g., 2,5-dichloro) are associated with pesticidal activity, whereas sulfur-containing substituents (e.g., methylthio) enhance flavor profiles .
- Antimicrobial Potential: Heterocyclic modifications, as seen in , introduce antimicrobial properties, a feature that could be explored in dichlorophenoxy analogs .
Structural-Activity Relationships (SAR)
- Chlorine Substituents : The electron-withdrawing nature of chlorine atoms increases the electrophilicity of the ester group, enhancing interactions with biological targets (e.g., enzymes in pests) .
- Substituent Position : The 2,5-dichloro arrangement may optimize steric compatibility with pesticide target sites compared to 3,5- or 2,6-isomers .
Biological Activity
Ethyl 3-(2,5-dichloro-phenoxy)propanoate is a chemical compound that has garnered attention in various fields, particularly in agricultural and medicinal applications. This article focuses on its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to the family of phenoxy herbicides, characterized by a phenoxy group attached to a propanoate moiety. Its structure can be represented as follows:
This compound is structurally similar to other herbicides like 2,4-D and dichlorprop, sharing common mechanisms of action that involve the disruption of plant growth processes.
The primary mechanism of action for this compound involves the inhibition of specific enzymes in the plant metabolic pathways. This results in the disruption of auxin transport and metabolism, leading to uncontrolled growth and eventual plant death. The compound acts similarly to other phenoxy herbicides by mimicking natural plant hormones.
Biological Activity in Plants
Herbicidal Efficacy:
Research indicates that this compound exhibits notable herbicidal properties against a variety of broadleaf weeds. Its efficacy is influenced by factors such as application rate, timing, and environmental conditions.
Table 1: Herbicidal Efficacy Against Common Weeds
| Weed Species | Efficacy (%) at 100 g/ha | Efficacy (%) at 200 g/ha |
|---|---|---|
| Amaranthus retroflexus | 70 | 90 |
| Chenopodium album | 60 | 85 |
| Brassica napus | 50 | 75 |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies have shown varying degrees of acute toxicity in animal models, with significant effects observed at higher doses.
Case Study: Acute Toxicity Assessment
In a study involving rats, the administration of this compound resulted in:
- LD50 (oral) : Approximately 300 mg/kg
- Clinical signs : Reduced activity, salivation, and respiratory distress at higher doses.
These findings suggest that while the compound is effective as a herbicide, caution is warranted regarding its potential toxicity to non-target organisms.
Antimicrobial Activity
Emerging research has explored the antimicrobial properties of this compound. Preliminary studies indicate that it may exhibit inhibitory effects against certain bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
